Bismuth Aluminate
Description
The compound "Aluminum;bismuth;oxygen(2−)" refers to a complex oxide system involving aluminum (Al), bismuth (Bi), and oxygen (O²⁻). Evidence from metallurgical studies (e.g., Figure 8 in ) reveals that this compound forms as Al₂O₃-Bi complex inclusions in steel matrices, where aluminum oxide (Al₂O₃) and bismuth coexist as distinct phases. These inclusions are critical in free-cutting steels, enhancing machinability by modifying the microstructure and reducing friction during metalworking .
Properties
CAS No. |
12284-76-3 |
|---|---|
Molecular Formula |
Al6Bi2O12 |
Molecular Weight |
771.84 g/mol |
IUPAC Name |
hexaaluminum;dibismuth;dodecakis(oxygen(2-)) |
InChI |
InChI=1S/6Al.2Bi.12O/q8*+3;12*-2 |
InChI Key |
PDSAKIXGSONUIX-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Al+3].[Bi+3] |
Origin of Product |
United States |
Preparation Methods
Impregnation and Calcination of Bismuth Triethoxide on Alumina
A widely documented approach involves the deposition of bismuth precursors onto aluminum oxide substrates, followed by thermal treatment to form Bi-Al-O surface layers. In one protocol, bismuth triethoxide (Bi(OEt)₃) is supported on γ-Al₂O₃, followed by calcination at 673 K to yield binary oxide phases.
Synthesis Protocol
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Precursor Preparation : Bismuth triethoxide is dissolved in anhydrous ethanol and mixed with γ-Al₂O₃ under inert atmosphere to prevent hydrolysis.
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Impregnation : The slurry is stirred for 24 hours, enabling homogeneous distribution of Bi species on the alumina surface.
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Drying and Calcination : The solvent is evaporated under reduced pressure, and the residue is calcined in air at 673 K for 4 hours to decompose organic residues and promote oxide formation.
Structural Evolution
X-ray photoelectron spectroscopy (XPS) and extended X-ray absorption fine structure (EXAFS) analyses reveal two distinct growth modes depending on bismuth loading:
-
Low Bi Loading (≤9 wt%) : Bismuth integrates into the alumina lattice, forming Bi-Al-O monolayers with Bi–O–Al linkages (bond length: 0.211–0.212 nm).
-
High Bi Loading (>9 wt%) : Bismuth-rich clusters with γ-Bi₂O₃-like structures emerge, characterized by Bi–Bi bonds (0.363–0.369 nm) and elongated Bi–O bonds (0.276–0.279 nm).
Table 1: Effect of Bismuth Loading on Catalytic Performance
| Bi Loading (wt%) | Activation Energy (kJ/mol) | Acetaldehyde Selectivity (%) |
|---|---|---|
| 7.6 | 96 | 62 |
| 11.0 | 53 | 89 |
The steep reduction in activation energy at higher loadings correlates with the emergence of Bi-rich clusters, which enhance oxygen mobility and ethanol adsorption.
Mechanical Mixing of Aluminum and Bismuth Trioxide Powders
Nanoenergetic composites of aluminum and bismuth trioxide (Al/Bi₂O₃) are fabricated via high-energy ball milling, producing metastable intermolecular composites (MICs) with tunable reactivity.
Optimization Parameters
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Particle Sizes : Aluminum (30 nm–5 μm) and Bi₂O₃ (10 nm–5 μm) are blended to maximize interfacial contact.
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Surface Passivation : Aluminum nanoparticles are coated with hydrophobic agents (e.g., oleic acid) to inhibit premature oxidation.
-
Mixing Ratios : Compositions range from 5–30 wt% Al and 70–95 wt% Bi₂O₃, balancing gas generation and energy density.
Table 2: Thermochemical Properties of Al/Bi₂O₃ Composites
| Property | Al/Bi₂O₃ Composite | Conventional Thermite (Fe₂O₃/Al) |
|---|---|---|
| Adiabatic Temperature (K) | 3,150 | 3,138 |
| Gas Volume (L/kg) | 1,200 | 890 |
The superior gas yield of Al/Bi₂O₃ systems (1,200 L/kg vs. 890 L/kg for Fe₂O₃/Al) makes them ideal for pyrotechnic propulsion.
Pyrogenic Process for Bismuth Oxide Precursors
A patented pyrogenic method produces high-purity Bi₂O₃, which serves as a precursor for Bi-Al-O compounds.
Key Steps
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Bismuth Ingot Processing : 99.999% pure bismuth ingots are crushed and sieved into 10–600 mesh powder.
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Oxidation in Rotary Kiln : The powder is heated in a horizontal kiln under oxygen flow (1–5 m³/h) with stepwise temperature ramping:
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250°C (2–8 hrs)
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350°C (2–8 hrs)
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450°C (3–5 hrs)
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550°C (1–4 hrs)
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650°C (2–6 hrs)
-
-
Cooling and Sieving : The product is cooled to room temperature and sieved to isolate Bi₂O₃ particles.
This method achieves 98% yield by preventing bismuth melt agglomeration through controlled oxidation kinetics.
Characterization of Aluminum-Bismuth-Oxygen Compounds
Spectroscopic Insights
-
EXAFS : Bi–Al coordination numbers (1.0–1.5) confirm monolayer dispersion at low loadings, while Bi–Bi coordination (CN = 3.2) indicates cluster formation at higher loadings.
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XPS : Binding energy shifts in Bi 4f₇/₂ peaks (159.2–160.1 eV) reflect changes in oxide matrix polarity.
Comparative Analysis of Synthesis Techniques
| Method | Advantages | Limitations |
|---|---|---|
| Impregnation/Calcination | High surface area, catalytic tunability | Limited to thin-film geometries |
| Mechanical Mixing | Scalability, rapid energy release | Unreacted residues, phase segregation |
| Pyrogenic Processing | High-purity Bi₂O₃, industrial scale | Requires specialized equipment |
Applications and Performance Evaluation
Chemical Reactions Analysis
Aluminum;bismuth;oxygen(2-) undergoes various chemical reactions, including photocatalytic reactions. It has been shown to degrade organic dyes such as methyl orange under ultraviolet light irradiation . The compound’s photocatalytic activity is attributed to its ability to generate electron-hole pairs upon exposure to light, which then participate in oxidation-reduction reactions. Common reagents used in these reactions include bismuth nitrate and aluminum nitrate, with starch or amino acids serving as stabilizers and capping agents .
Scientific Research Applications
Aluminum;bismuth;oxygen(2-) has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for the degradation of organic pollutants in wastewater . Its high chemical stability and unique structural properties make it a potential candidate for use in fuel cells as an oxygen-ion conductor or mixed ionic-electronic conductor . In biology and medicine, bismuth aluminate nanoparticles have been explored for their potential use in drug delivery systems and as antacid medicines for treating peptic ulceration and nervous dyspepsia . Additionally, its light-harvesting properties have been investigated for applications in solar cells .
Mechanism of Action
The mechanism of action of bismuth aluminate primarily involves its photocatalytic properties. When exposed to light, this compound generates electron-hole pairs, which then participate in oxidation-reduction reactions. These reactions lead to the degradation of organic pollutants, making it an effective photocatalyst . The compound’s high chemical stability and unique structural properties also contribute to its effectiveness in various applications, such as fuel cells and drug delivery systems .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares Aluminum-Bismuth-Oxygen(2−) with structurally or functionally analogous compounds:
Structural Complexity
- Al₂O₃-Bi : A physical mixture rather than a chemically bonded compound. This contrasts with layered BiOX or perovskite-like Bi₂MoO₆, which have defined crystal structures .
- Bi₂O₃ : Exhibits polymorphism, enabling tunable ionic conductivity for solid oxide fuel cells, unlike the inert Al₂O₃ .
Toxicity and Biomedical Use
- Bismuth compounds (e.g., Bi₂O₃, bismuth subsalicylate) are notable for low toxicity compared to lead or tin, making them suitable for pharmaceuticals . Aluminum oxides, while generally safe, lack therapeutic utility.
Catalytic Behavior
- Bi₂MoO₆ and CeO₂/Bi₂Mo₁−xRuxO₆ ( ) show superior catalytic activity in CO oxidation (100% conversion at 350°C) compared to Al₂O₃-supported catalysts, which require higher activation temperatures .
Challenges in Characterization
- The exact structure of bismuth subsalicylate (C₇H₅BiO₄), a pharmaceutical staple, remains debated despite advanced microscopy ( ). Similarly, Al₂O₃-Bi inclusions lack a well-defined stoichiometry, complicating predictive modeling .
Q & A
Basic: What are the standard methods for synthesizing aluminum-bismuth-oxygen compounds, and how are their structural properties characterized?
Methodological Answer:
Synthesis typically involves solid-state reactions or sol-gel methods. For example, bismuth aluminate (Al₃BiO₆) can be synthesized by calcining stoichiometric mixtures of Al₂O₃ and Bi₂O₃ at 800–1000°C . Characterization relies on X-ray diffraction (XRD) for phase identification, scanning electron microscopy with energy-dispersive spectroscopy (SEM-EDS) for elemental mapping (e.g., Al, Bi, O distribution in steel inclusions ), and thermogravimetric analysis (TGA) to assess thermal stability. For nanoparticles, reduction of Bi precursors (e.g., BiCl₃) with ligands in the presence of aluminum salts is common .
Basic: How do researchers determine the stoichiometry and phase purity of aluminum-bismuth-oxygen systems?
Methodological Answer:
Stoichiometry is validated via inductively coupled plasma mass spectrometry (ICP-MS) for elemental ratios and Rietveld refinement of XRD data for crystallographic accuracy. Phase purity requires cross-validation using Raman spectroscopy to detect secondary phases (e.g., Bi₂O₃ or Al₂O₃ impurities). EDS line scans in SEM/TEM can map localized stoichiometric deviations, as demonstrated in Al₂O₃-Bi inclusion studies in steel .
Advanced: What role does oxygen mobility play in the catalytic performance of aluminum-bismuth-oxygen compounds in oxidation reactions?
Methodological Answer:
Oxygen mobility governs redox activity. For instance, in bismuth molybdate catalysts, oxygen vacancies facilitate lattice oxygen transfer, critical for oxidative dehydrogenation of hydrocarbons. Techniques like oxygen-temperature-programmed desorption (O₂-TPD) quantify oxygen release kinetics, while X-ray photoelectron spectroscopy (XPS) identifies oxidation states (e.g., Bi³⁺ ↔ Bi⁵⁺ transitions). Higher oxygen mobility correlates with improved n-butene conversion to 1,3-butadiene .
Advanced: How can density functional theory (DFT) simulations elucidate the electronic structure and band gap engineering in aluminum-bismuth-oxygen nanomaterials?
Methodological Answer:
DFT models band structures by calculating orbital interactions between Bi 6p, Al 3s/3p, and O 2p orbitals. For example, bismuthene-Al₂O₃ composites show tunable band gaps (1.5–3.0 eV) depending on interfacial strain and oxygen vacancy density. Such simulations guide experimental design for optoelectronic applications by predicting carrier mobility and absorption spectra .
Advanced: What thermodynamic considerations are critical in the extraction and stabilization of bismuth and aluminum oxides during high-temperature processes?
Methodological Answer:
Thermodynamic stability is assessed using Pourbaix diagrams (metal-sulfur-oxygen systems) to predict phase transitions under varying temperatures and partial pressures. For example, during roasting of bismuthinite-pyrolusite mixtures, Bi converts to Bi₂O₃ or BiOSO₄, while Al₂O₃ remains stable above 600°C. Sulfur-fixing rates and MnSO₄ formation are optimized by controlling O₂/SO₂ ratios .
Data Contradiction: How can researchers address discrepancies in reported catalytic activities of aluminum-bismuth-oxygen compounds across studies?
Methodological Answer:
Contradictions often arise from synthesis variables (precursor purity, calcination atmosphere) or characterization limitations. Standardization steps:
- Control experiments : Replicate synthesis under inert vs. oxidizing atmospheres.
- Surface-sensitive techniques : Use XPS to compare surface vs. bulk compositions.
- Activity normalization : Report turnover frequencies (TOF) per active site (e.g., oxygen vacancies quantified by EPR) rather than mass-based metrics .
Experimental Design: What principles ensure reproducibility in synthesizing aluminum-bismuth-oxygen nanoparticles with controlled morphology?
Methodological Answer:
- Precursor selection : Use organometallic Bi precursors (e.g., Bi[N(SiMe₃)₂]) for ligand-capped nanoparticles .
- In-situ monitoring : Employ synchrotron XRD to track phase evolution during synthesis.
- Morphology control : Adjust surfactant ratios (e.g., PVP) to stabilize {001} vs. {110} facets in BiO₃-Al₂O₃ hybrids.
- Documentation : Follow Beilstein Journal guidelines for detailed experimental protocols, including raw data in supplementary files .
Theoretical Framework: How can researchers integrate ontological and epistemological perspectives when designing studies on aluminum-bismuth-oxygen systems?
Methodological Answer:
- Ontological clarity : Define whether the compound’s properties (e.g., oxygen mobility) are intrinsic (critical realism) or context-dependent (social constructionism).
- Epistemological alignment : Choose hypotheses testing (e.g., "Does oxygen vacancy density enhance catalysis?") or exploratory models (e.g., "How do interfacial defects alter band gaps?").
- Methodological triangulation : Combine DFT (theory), in-situ XRD (experiment), and literature meta-analysis to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
